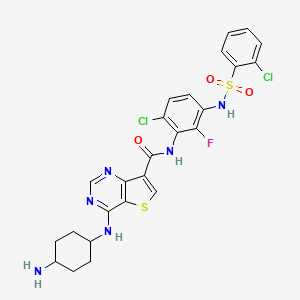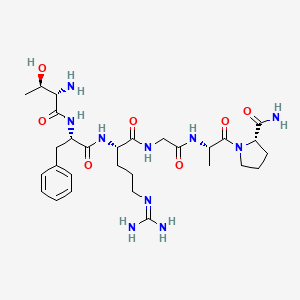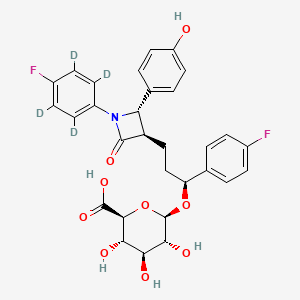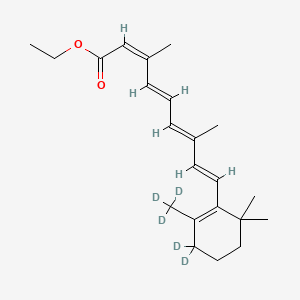
13-cis-Retinoic acid ethyl ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis-Retinoic acid ethyl ester-d5 is a deuterated form of 13-cis-Retinoic acid ethyl ester, a synthetic derivative of vitamin A. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of retinoids. The deuterium labeling helps in tracing the compound in biological systems without altering its chemical properties significantly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-Retinoic acid ethyl ester-d5 typically involves the esterification of 13-cis-Retinoic acid with ethanol-d5. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
13-cis-Retinoic acid ethyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 13-cis-Retinoic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 13-cis-Retinoic acid
Reduction: 13-cis-Retinoic alcohol
Substitution: Various substituted retinoic acid derivatives
Scientific Research Applications
13-cis-Retinoic acid ethyl ester-d5 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of retinoids.
Biology: Investigating the metabolic pathways and biological effects of retinoids in living organisms.
Medicine: Researching the pharmacokinetics and therapeutic potential of retinoids in treating diseases like acne and certain types of cancer.
Industry: Used in the development of new retinoid-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of 13-cis-Retinoic acid ethyl ester-d5 involves its conversion to 13-cis-Retinoic acid in the body. This active form binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. The activation of these receptors influences various cellular processes, including cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
13-cis-Retinoic acid: The non-deuterated form of the compound.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
9-cis-Retinoic acid: Another isomer with distinct receptor binding properties.
Uniqueness
The deuterated form, 13-cis-Retinoic acid ethyl ester-d5, is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies without altering the compound’s chemical behavior. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
ethyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16-/i4D3,12D2 |
InChI Key |
ZELWYCSDHIFMOP-KODDXJHGSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OCC)/C)/C)(C)C)[2H] |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



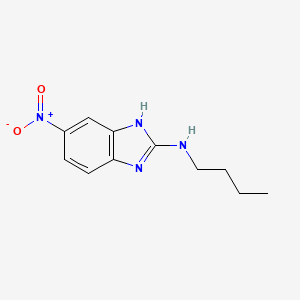
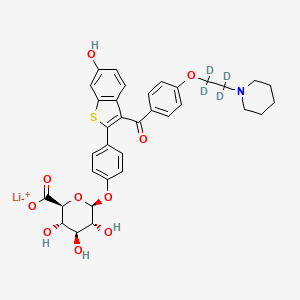
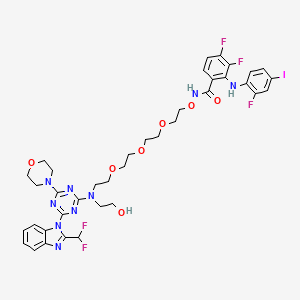
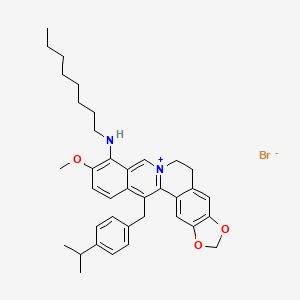
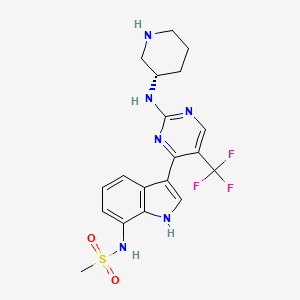

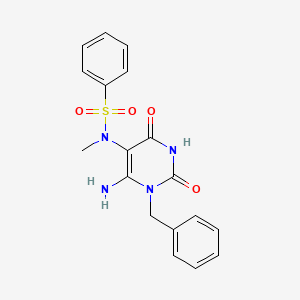
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
